2-(2,4-Dimethylphenyl)pyridin-3-ol
Description
2-(2,4-Dimethylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position and a 2,4-dimethylphenyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-6-11(10(2)8-9)13-12(15)4-3-7-14-13/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVQJJWOUCNBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC=N2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682583 | |
| Record name | 2-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108203-20-9 | |
| Record name | 2-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylphenylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(2,4-Dimethylphenyl)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2,4-dimethylphenyl)pyridin-3-one.
Reduction: Formation of 2-(2,4-dimethylphenyl)pyridin-3-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,4-Dimethylphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic rings can participate in π-π interactions, affecting the binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
The following analysis compares 2-(2,4-Dimethylphenyl)pyridin-3-ol with key analogs, focusing on structural features, physicochemical properties, and reported activities.
Structural and Substituent Variations
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS 1017414-83-3)
- Molecular Formula: C₁₂H₁₀ClNO₂
- Substituents : A 4-chloro-2-methoxyphenyl group at the 5-position of pyridin-3-ol.
- Key Differences: The chloro and methoxy groups introduce electron-withdrawing and steric effects, reducing solubility in polar solvents compared to the target compound. No direct biological data are provided, but such substituents are common in antimicrobial agents .
(E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Molecular Formula : C₁₄H₁₄ClN₃O₂
- Substituents: An iminomethyl bridge, hydroxymethyl, and methyl groups.
- Key Differences : The extended conjugated system and hydroxymethyl group enhance metal-chelating capacity, as demonstrated by its Cu(II) complex . This contrasts with the simpler structure of the target compound, which lacks chelating moieties.
4,6-Bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-(3-dodecyloxy-2-hydroxypropoxy)phenyl)-s-triazine
- Core Structure : s-Triazine instead of pyridine.
- Substituents : Two 2,4-dimethylphenyl groups and a long alkoxy chain.
- Key Differences : The triazine core and dodecyloxy chain significantly increase lipophilicity, making this compound suitable for UV stabilization applications, unlike the pyridine-based target .
Physicochemical Properties
Notes:
- Methyl groups in the target compound improve lipid solubility compared to chloro/methoxy analogs.
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